REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[C:10]([CH2:19][CH3:20])(C(OC)=O)[CH2:9]1)=O)(C)(C)C.[ClH:21]>>[ClH:21].[CH2:19]([CH:10]1[C:11](=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]1)[CH3:20] |f:2.3|
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C(=O)OC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated under reduced pressure to azeotropically remove water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)C1CNCCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |